Chlorhydrate de dopamine-d4

Vue d'ensemble

Description

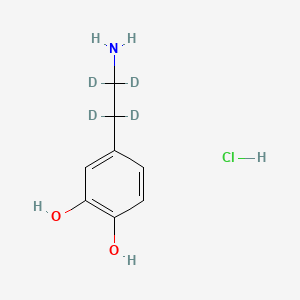

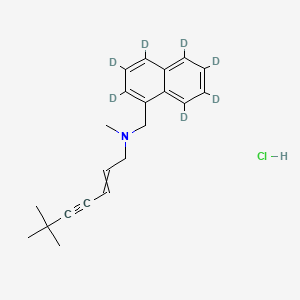

Dopamine-d4 (chlorhydrate): est une forme deutérée de la dopamine, un neurotransmetteur qui joue un rôle crucial dans la régulation de l'humeur, de la motivation et du mouvement. Ce composé est souvent utilisé comme étalon interne en spectrométrie de masse pour la quantification de la dopamine en raison de ses propriétés chimiques similaires mais de sa masse distincte .

Applications De Recherche Scientifique

Chemistry:

Internal Standard: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of dopamine.

Biology:

Neurotransmitter Studies: Used in studies to understand the role of dopamine in neurotransmission and its effects on behavior and mood.

Medicine:

Pharmacokinetics: Helps in studying the pharmacokinetics of dopamine and its analogs in the human body.

Industry:

Mécanisme D'action

Target of Action

Dopamine-D4 hydrochloride primarily targets the Dopamine D4 receptor (D4R) . This receptor is a G protein-coupled receptor and a member of the D2-like subfamily of dopamine receptors, which also includes D2R and D3R . The D4R plays important roles in cognition, attention, and decision making .

Mode of Action

Dopamine-D4 hydrochloride interacts with its target, the D4R, by activating different effectors through G-protein coupling . It also signals through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins . This interaction results in positive chronotropic and inotropic effects on the myocardium, leading to increased heart rate and cardiac contractility .

Biochemical Pathways

The activation of D4R by Dopamine-D4 hydrochloride affects several biochemical pathways. Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation . It modulates these functions by triggering slow-acting effects through the activation of dopamine receptors .

Pharmacokinetics

Dopamine, from which dopamine-d4 hydrochloride is derived, is synthesized from the amino acid tyrosine in a two-step enzymatic process . It is then transformed into noradrenaline/norepinephrine and adrenaline/epinephrine in other neurons or in the adrenal medulla .

Result of Action

The molecular and cellular effects of Dopamine-D4 hydrochloride’s action involve the modulation of various brain functions. Dopamine-D4 hydrochloride, acting through the D4R, regulates cognition, attention, decision making , and various brain functions including voluntary movement . It also influences the balance of emotional experience .

Action Environment

Environmental factors, particularly cultural factors, can influence the action of Dopamine-D4 hydrochloride. For instance, carriers of certain polymorphisms of the D4R gene, which Dopamine-D4 hydrochloride targets, may show culturally typical response patterns . This suggests that the compound’s action, efficacy, and stability can be influenced by the cultural environment of the individual .

Safety and Hazards

Dopamine-d4 Hydrochloride is used as a laboratory chemical. It is not advised for use in food, drugs, pesticides, or biocidal products . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Analyse Biochimique

Biochemical Properties

Dopamine-d4 hydrochloride participates in several biochemical reactions, primarily involving its interaction with dopamine receptors, which are part of the G-protein-coupled receptor family. These receptors include D1, D2, D3, D4, and D5 subtypes, each playing distinct roles in cellular signaling pathways. Dopamine-d4 hydrochloride interacts with these receptors by binding to their active sites, leading to the activation or inhibition of downstream signaling cascades. For instance, the binding of dopamine-d4 hydrochloride to D1 receptors activates adenylate cyclase, increasing cyclic AMP levels, while binding to D2 receptors inhibits adenylate cyclase, reducing cyclic AMP levels .

Cellular Effects

Dopamine-d4 hydrochloride exerts various effects on different cell types and cellular processes. In neurons, it modulates neurotransmission by influencing the release and reuptake of other neurotransmitters. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For example, dopamine-d4 hydrochloride can enhance or inhibit the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), thereby affecting synaptic plasticity and neuronal excitability . Additionally, dopamine-d4 hydrochloride influences the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function.

Molecular Mechanism

The molecular mechanism of dopamine-d4 hydrochloride involves its binding to dopamine receptors and subsequent activation or inhibition of intracellular signaling pathways. Upon binding to D1-like receptors (D1 and D5), dopamine-d4 hydrochloride activates adenylate cyclase, leading to increased cyclic AMP production and activation of protein kinase A (PKA). This activation results in the phosphorylation of various target proteins, including ion channels and transcription factors, ultimately influencing cellular responses . Conversely, binding to D2-like receptors (D2, D3, and D4) inhibits adenylate cyclase, reducing cyclic AMP levels and PKA activity, leading to different cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dopamine-d4 hydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that dopamine-d4 hydrochloride remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to dopamine-d4 hydrochloride may lead to receptor desensitization or downregulation, altering cellular responses. Additionally, the degradation of dopamine-d4 hydrochloride over time can affect its efficacy and the accuracy of experimental measurements.

Dosage Effects in Animal Models

The effects of dopamine-d4 hydrochloride vary with different dosages in animal models. At low doses, dopamine-d4 hydrochloride can enhance cognitive function, improve motor control, and modulate mood . At higher doses, it may induce adverse effects such as hyperactivity, anxiety, and dysregulation of neurotransmitter systems. Studies have also reported threshold effects, where specific dosages are required to achieve desired outcomes without causing toxicity or adverse reactions.

Metabolic Pathways

Dopamine-d4 hydrochloride is involved in several metabolic pathways, including its synthesis, degradation, and interaction with enzymes and cofactors. The synthesis of dopamine-d4 hydrochloride involves the hydroxylation of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by aromatic L-amino acid decarboxylase . The degradation of dopamine-d4 hydrochloride occurs through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), resulting in the formation of metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).

Transport and Distribution

Dopamine-d4 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and enter the central nervous system, where it interacts with dopamine receptors and other target proteins . Within cells, dopamine-d4 hydrochloride is transported by vesicular monoamine transporters (VMAT) into synaptic vesicles, where it is stored and released upon neuronal stimulation. Additionally, dopamine-d4 hydrochloride can bind to plasma proteins, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of dopamine-d4 hydrochloride is critical for its activity and function. It is primarily localized in synaptic vesicles within presynaptic neurons, where it is released into the synaptic cleft upon neuronal activation . Dopamine-d4 hydrochloride can also be found in the cytoplasm, where it interacts with intracellular receptors and signaling proteins. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of dopamine-d4 hydrochloride to specific cellular compartments, affecting its overall function.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Synthèse chimique: Le Dopamine-d4 (chlorhydrate) peut être synthétisé à partir de précurseurs deutérés. Une méthode courante implique l'utilisation de tyrosine deutérée, qui subit une hydroxylation et une décarboxylation pour former du dopamine-d4.

Synthèse enzymatique: Une autre méthode implique l'utilisation d'enzymes pour convertir les catécholamines deutérées en dopamine-d4.

Méthodes de production industrielle:

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le Dopamine-d4 (chlorhydrate) peut subir une oxydation pour former des quinones deutérées.

Substitution: Le Dopamine-d4 peut subir des réactions de substitution où les groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Oxydation: Permanganate de potassium, peroxyde d'hydrogène.

Réduction: Borohydrure de sodium.

Substitution: Chlorure de thionyle.

Principaux produits:

Oxydation: Quinones deutérées.

Réduction: Catécholamines deutérées.

Substitution: Divers dérivés de dopamine-d4 substitués.

Applications de la recherche scientifique

Chimie:

Étalon interne: Utilisé comme étalon interne en chromatographie gazeuse et en chromatographie liquide-spectrométrie de masse pour la quantification de la dopamine.

Biologie:

Études des neurotransmetteurs: Utilisé dans des études pour comprendre le rôle de la dopamine dans la neurotransmission et ses effets sur le comportement et l'humeur.

Médecine:

Pharmacocinétique: Aide à l'étude de la pharmacocinétique de la dopamine et de ses analogues dans le corps humain.

Industrie:

Science des matériaux: Utilisé dans le développement de matériaux à base de polydopamine en raison de ses propriétés adhésives.

Mécanisme d'action

Cibles moléculaires et voies:

Récepteurs de la dopamine: Le Dopamine-d4 (chlorhydrate) agit sur les récepteurs de la dopamine, en particulier le récepteur D4, qui est impliqué dans les processus cognitifs et émotionnels.

Transduction du signal: Il active les récepteurs couplés aux protéines G, conduisant à la modulation des niveaux d'AMP cyclique et à l'activation subséquente des voies de signalisation en aval.

Comparaison Avec Des Composés Similaires

Composés similaires:

Dopamine: La forme non deutérée, qui est un neurotransmetteur majeur dans le cerveau.

L-DOPA: Un précurseur de la dopamine, utilisé dans le traitement de la maladie de Parkinson.

Noradrénaline: Un neurotransmetteur synthétisé à partir de la dopamine, impliqué dans la réponse de combat ou de fuite.

Unicité:

Propriétés

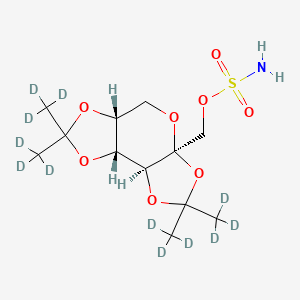

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661942 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203633-19-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203633-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)